molecular formula C12H15N5O2 B2422245 ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate CAS No. 2034507-41-8

ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate

Cat. No.: B2422245
CAS No.: 2034507-41-8
M. Wt: 261.285
InChI Key: UKZWFQFYHJESLC-UHFFFAOYSA-N
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Description

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a pyrazinyl group and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrazinyl halide reacts with the pyrazole derivative.

    Carbamate Formation: The final step involves the reaction of the pyrazole derivative with ethyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated pyrazinyl derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
  • Ethyl ((1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
  • Ethyl ((1-methyl-3-(thiazol-2-yl)-1H-pyrazol-5-yl)methyl)carbamate

Uniqueness

Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-19-12(18)15-7-9-6-10(16-17(9)2)11-8-13-4-5-14-11/h4-6,8H,3,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZWFQFYHJESLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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